Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate
Description
Tert-butyl 3-imino-3-oxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound featuring a sulfur atom (thia group) at the 3-position, an imino (NH) group, and a ketone (oxo) group. The tert-butyl ester acts as a protective group, enhancing solubility and stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(15)14-5-9-4-10(6-14)8-18(13,16)7-9/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGTGPBGHABIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CS(=N)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the bicyclic core followed by the introduction of functional groups such as the tert-butyl ester and the imino group. Common reagents used in these reactions include sulfur-containing compounds, amines, and tert-butyl esters. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: Functional groups attached to the bicyclic core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imino group can produce amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate has been investigated for its potential therapeutic applications:
Antimicrobial Activity : Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. The thiazole and imine functionalities in this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Properties : Preliminary research suggests that derivatives of azabicyclic compounds can inhibit cancer cell proliferation. The unique structure of tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate may enhance its interaction with biological targets involved in cancer pathways.
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules:
Building Block for Synthesis : Its unique bicyclic structure allows it to be used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of functional groups such as the carboxylate and imine makes it versatile for further chemical modifications.
Reactivity Studies : Researchers have utilized this compound to study reaction mechanisms involving nucleophilic attacks and cyclization processes, contributing to a better understanding of reaction pathways in organic synthesis.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential use as an antibiotic agent. |
| Study B | Anticancer Properties | Showed inhibition of cell growth in specific cancer cell lines, indicating possible therapeutic applications in oncology. |
| Study C | Synthetic Applications | Successfully used as an intermediate in the synthesis of novel compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The imino and oxo groups can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can affect various biochemical pathways, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations in Bicyclo[3.3.1]nonane Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Sulfur vs. This may enhance interactions with metal ions or thiol-containing biomolecules . In contrast, 3-oxa analogs (e.g., ) exhibit higher polarity and stability, favoring aqueous solubility .
Functional Group Diversity: The imino-oxo combination in the target compound offers dual hydrogen-bonding capabilities, mimicking natural motifs like urea or guanidine, which are valuable in enzyme inhibition . Amino-substituted derivatives () are versatile for amide bond formation, critical in peptide-based drug design . Hydroxy-containing analogs () enable esterification or etherification, expanding derivatization pathways .
Crystallographic and Conformational Properties :
- Derivatives like the naphthyl-substituted compound (–4) adopt unique conformations (e.g., envelope and chair structures) stabilized by N–H⋯O hydrogen bonds, influencing packing efficiency and solid-state reactivity .
- The target compound’s tert-butyl group likely induces steric hindrance, affecting crystallinity and solution-phase behavior .
Biological Activity
Tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a thiazolidine moiety and an imino group, which may contribute to its biological properties.
- Molecular Formula : C₁₂H₁₉N₃O₄S
- Molecular Weight : 241.35 g/mol
- CAS Number : 280761-97-9
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related bicyclic compounds have shown effectiveness against various bacterial strains.
| Compound Name | Activity | Reference |
|---|---|---|
| Bicyclic Derivative A | Effective against E. coli | |
| Bicyclic Derivative B | Antifungal activity |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation. A study highlighted the effectiveness of structurally similar compounds in targeting KRAS mutations in cancer cells.
Case Study : A recent investigation into a related compound demonstrated a 50% reduction in tumor growth in xenograft models of lung cancer when treated with doses of 10 mg/kg over a period of two weeks .
Neuroprotective Effects
Emerging evidence suggests that certain derivatives of this compound may possess neuroprotective effects. In vitro studies indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cell lines, suggesting their potential application in neurodegenerative diseases.
The biological activity of tert-butyl 3-imino-3-oxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound may affect pathways like MAPK/ERK, which are crucial for cell survival and apoptosis.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, leading to disruption of replication processes.
Q & A
Q. What are the common synthetic routes for this bicyclic compound, and what critical steps influence yield and purity?
Answer: Synthesis typically begins with Kemp’s triacid (1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) as the starting material. Key steps include:
- Dehydration under reflux in xylenes to form an anhydride intermediate.
- Imide formation via treatment with NH₄OH and DMAP (4-dimethylaminopyridine) at elevated temperatures.
- Chlorination using thionyl chloride to generate an imide acid chloride.
- Coupling with 6-hydroxy-2-naphthaldehyde using NaH as a base. Yield optimization (e.g., 60% reported) hinges on reaction time, temperature, and catalyst selection, particularly during the coupling step .
Q. How is X-ray crystallography employed to determine the molecular structure and conformation of this compound?
Answer: Single-crystal X-ray diffraction is performed using SHELX software (SHELXS97 for structure solution and SHELXL97 for refinement). Critical parameters include:
Q. What methodologies are used to analyze conformational dynamics of the bicyclic core?
Answer: Conformational analysis combines:
- X-ray diffraction to resolve chair-chair or chair-boat conformers in solid-state structures.
- NMR spectroscopy (¹H and ¹³C) to assess solution-phase dynamics, particularly for substituent orientations.
- Computational modeling (e.g., DFT) to compare experimental data with theoretical energy minima .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiarrhythmic potential of analogous bicyclic compounds?
Answer: Preclinical studies involve:
- In vivo models of induced ventricular tachycardia in dogs via coronary artery ligation.
- Dose-response assays (e.g., 3–6 mg/kg intravenous administration) to assess suppression of arrhythmias.
- Electrophysiological monitoring (e.g., blood pressure changes, heart rate variability) compared to controls like lidocaine. Structural analogs with sulfur/selenium heteroatoms show enhanced activity due to improved bioavailability and receptor interactions .
Q. What strategies address data contradictions during crystallographic refinement of low-quality diffraction data?
Answer: Key approaches include:
Q. How can synthetic routes be optimized to improve stereoselectivity in Grignard additions to the bicyclic ketone?
Answer: Optimization involves:
- Steric directing groups to control equatorial/axial bond formation in tertiary alcohols.
- Temperature modulation during nucleophilic addition to favor kinetically vs. thermodynamically controlled products.
- Chiral catalysts (e.g., organocatalysts) for enantioselective synthesis, as seen in related Mannich reactions .
Q. How is this compound applied in dynamic combinatorial chemistry for self-assembling systems?
Answer: The imide functional group acts as a hydrogen-bonding receptor (e.g., for adenine derivatives). Methodologies include:
- Library generation under thermodynamic control to favor self-amplified products.
- HPLC-MS monitoring of equilibrium shifts in response to template molecules.
- Crystallographic validation of supramolecular architectures .
Data Contradiction Analysis
Q. How are conflicting conformational observations (e.g., chair vs. boat) reconciled between X-ray and solution-phase studies?
Answer: Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
